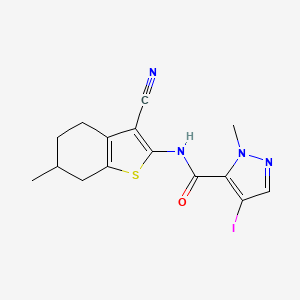![molecular formula C13H13N3O4 B4673329 3-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4673329.png)
3-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
3-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, also known as MPAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPAC belongs to the class of pyrazole carboxylic acid derivatives and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is not fully understood. However, it is believed that the compound exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. 3-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 3-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has also been found to inhibit the activity of certain proteins involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
3-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been found to exhibit several biochemical and physiological effects. The compound has been found to reduce inflammation, inhibit tumor growth, and exhibit antimicrobial properties. 3-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has also been found to protect against oxidative stress and reduce the production of reactive oxygen species (ROS). In addition, 3-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been found to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
3-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has several advantages for use in lab experiments. The compound is easy to synthesize, and the yield and purity obtained are high. 3-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is also relatively stable and can be stored for long periods without degradation. However, there are some limitations to the use of 3-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid in lab experiments. The compound is not very soluble in water, which can make it difficult to administer to animals. In addition, the mechanism of action of 3-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 3-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid. One area of research is the development of new derivatives of 3-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid with improved properties. Another area of research is the investigation of the mechanism of action of 3-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid and the identification of its molecular targets. Further studies are also needed to determine the safety and efficacy of 3-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid in humans. Finally, 3-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has potential applications in the treatment of various diseases, and future research should focus on exploring these applications further.
Scientific Research Applications
3-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential applications in various scientific fields. The compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. 3-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
3-[(3-methoxyphenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-16-7-10(13(18)19)11(15-16)12(17)14-8-4-3-5-9(6-8)20-2/h3-7H,1-2H3,(H,14,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJOCWDRWCWYEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC(=CC=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-methoxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B4673254.png)
![3-{[(1-methyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B4673256.png)
![4-[(2,6-dichlorophenyl)acetyl]morpholine](/img/structure/B4673264.png)
![ethyl [6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4673271.png)
![3-(4-methylphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4673278.png)



![4-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4673316.png)

![3-[(3-bromobenzyl)thio]-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4673342.png)

![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B4673348.png)
![N~2~-cyclohexyl-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4673354.png)